molecular formula C22H20N6 B607697 3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile CAS No. 1200127-66-7

3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile

Cat. No. B607697
M. Wt: 368.44
InChI Key: PVRJSOWSQUNARV-UHFFFAOYSA-N
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Description

The compound “3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C’]dipyridine-6-Carbonitrile” belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel organic compound with a parent nucleus of pyridine [2,3-c]pyrrole was synthesized by 6 experimental steps . New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction data collected at room temperature . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, bromination of a similar compound afforded a brominated derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, [4-(4-methylpiperazin-1-yl)phenyl]methanamine has a molecular weight of 205.3, and a boiling point of 122 - 124 / 0.05mm .

Scientific Research Applications

  • Synthesis Techniques : A study by Mishriky and Moustafa (2013) detailed the synthesis of a related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, demonstrating the potential for creating various derivatives through nucleophilic substitution reactions (Mishriky & Moustafa, 2013).

  • Structural Characterization : Research by George et al. (1998) on the structural characterization of similar compounds, including 4-(4-Methoxyphenyl)-2,6-bis(methylthio)pyridine-3-carbonitrile, helps in understanding the molecular structures and potential applications of these compounds (George et al., 1998).

  • Pharmacological Applications : A study by Subrath et al. (2009) explored the use of similar compounds as inhibitors of PKCtheta, highlighting their potential in pharmaceutical applications (Subrath et al., 2009).

  • Green Chemistry Applications : Murugesan et al. (2016) discussed the use of a related compound, 2-amino-4-(2-(4-methylpiperazin-1-yl) quinolin-3-yl)-6-phenyl-4H-pyran-3-carbonitriles, in green chemistry, emphasizing the importance of environmentally friendly synthesis methods (Murugesan et al., 2016).

  • Antimicrobial and Antitumor Activities : Elewa et al. (2021) explored the synthesis of new pyridine derivatives from 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and examined their antimicrobial and antitumor activities, showing the potential medical applications of these compounds (Elewa et al., 2021).

  • Anticonvulsant Properties : A study by Obniska et al. (2005) investigated the anticonvulsant properties of N-(4-methylpiperazin-1-yl)- derivatives of pyrrolidine-2,5-dione, indicating the neurological applications of these compounds (Obniska et al., 2005).

Safety And Hazards

The safety and hazards of similar compounds have been documented. For example, [4-(4-methylpiperazin-1-yl)phenyl]methanamine has hazard codes H302,H312,H314,H315,H319,H332,H335, indicating various hazards including harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

12-[4-(4-methylpiperazin-1-yl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6/c1-27-6-8-28(9-7-27)18-4-2-15(3-5-18)16-10-20-19-11-17(12-23)24-14-21(19)26-22(20)25-13-16/h2-5,10-11,13-14H,6-9H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRJSOWSQUNARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(NC5=C4C=C(N=C5)C#N)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile

Citations

For This Compound
2
Citations
L Gazzard, K Williams, H Chen, L Axford… - Journal of Medicinal …, 2015 - ACS Publications
Checkpoint kinase 1 (ChK1) plays a key role in the DNA damage response, facilitating cell-cycle arrest to provide sufficient time for lesion repair. This leads to the hypothesis that …
Number of citations: 17 pubs.acs.org
B Sepehri, Z Hassanzadeh, R Ghavami - Journal of the Iranian Chemical …, 2016 - Springer
In the present study, we mainly focused on new synthesized 1,7-diazacarbazole derivatives (44 active molecules) as Chk1 inhibitors to build 3D-QSAR model. Comparative molecular …
Number of citations: 4 link.springer.com

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